1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,5-dibromo-2-ethoxyphenyl)-6-ethoxy-
描述
Nomenclature and Structural Characterization of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,5-dibromo-2-ethoxyphenyl)-6-ethoxy-
IUPAC Nomenclature and Systematic Identification
The IUPAC name for this compound is derived from its fused bicyclic core and substituent positions. The parent structure, 1,2,4-triazolo[3,4-a]phthalazine, consists of a phthalazine ring (a benzene fused to a pyridazine) annulated with a 1,2,4-triazole moiety at positions 3 and 4-a. The substituents are assigned as follows:
- A 3,5-dibromo-2-ethoxyphenyl group at position 3 of the triazolo ring.
- An ethoxy group at position 6 of the phthalazine ring.
The systematic name follows the format:
6-ethoxy-3-(3,5-dibromo-2-ethoxyphenyl)-triazolo[3,4-a]phthalazine
This nomenclature aligns with IUPAC rules for fused polycyclic systems, where numbering prioritizes the heteroatoms in the triazole ring.
| Component | Position | Substituent |
|---|---|---|
| Phthalazine core | 6 | Ethoxy (-OCH₂CH₃) |
| Triazolo[3,4-a]phthalazine | 3 | 3,5-dibromo-2-ethoxyphenyl |
The molecular formula is C₂₁H₁₉Br₂N₅O₂ , calculated from the aggregation of the core and substituents.
Structural Elucidation Through Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Analysis
¹H and ¹³C NMR spectra provide critical insights into the compound’s electronic environment:
¹H NMR (400 MHz, CDCl₃):
- δ 1.45 (t, 3H, J=7.0 Hz): Terminal methyl group of the 6-ethoxy moiety.
- δ 4.12 (q, 2H, J=7.0 Hz): Methylene protons adjacent to the 6-ethoxy oxygen.
- δ 1.50 (t, 3H, J=7.0 Hz) and δ 4.25 (q, 2H, J=7.0 Hz): Ethoxy group on the phenyl ring.
- δ 7.20–8.10 (m, 7H): Aromatic protons from the phthalazine and substituted phenyl ring.
- Absence of NH signals confirms the fully conjugated triazolo system.
¹³C NMR (100 MHz, CDCl₃):
- δ 14.1 (CH₃, ethoxy), δ 63.2 and 64.5 (OCH₂CH₃ groups).
- δ 115–150 (aromatic carbons), with deshielded signals at δ 122.3 and 123.1 for carbons bonded to bromine.
- δ 160.5 (C-O of ethoxy), δ 145–155 (triazolo ring carbons).
Infrared (IR) Spectral Characterization
Key IR absorptions (KBr, cm⁻¹):
- 3060–3100 (C-H aromatic stretching).
- 1245 and 1050 (asymmetric and symmetric C-O-C stretches of ethoxy groups).
- 560 and 520 (C-Br vibrations from the dibromo substituents).
- 1600–1450 (C=N and C=C stretching in the triazolo and phthalazine rings).
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) reveals the following fragmentation pathways:
- Molecular ion peak : m/z 517.22 [M]⁺ (calculated for C₂₁H₁₉Br₂N₅O₂).
- Loss of ethoxy radicals: m/z 488.10 [M – C₂H₅O]⁺ and 459.05 [M – 2C₂H₅O]⁺.
- Bromine isotope patterns (¹⁵⁹Br/⁸¹Br) at m/z 517/519/521 with intensity ratios ~1:2:1.
| Fragment Ion | m/z | Proposed Structure |
|---|---|---|
| [M]⁺ | 517.22 | Intact molecular ion |
| [M – Br]⁺ | 438.15 | Loss of one bromine atom |
| [C₁₅H₁₂N₅O]⁺ | 278.11 | Triazolo-phthalazine core |
X-ray Crystallographic Studies
Although direct crystallographic data for this compound is unavailable, analogous structures (e.g., 6-ethoxy-3-(3,4-dimethoxyphenyl)-triazolo[3,4-a]phthalazine) provide insights:
- Unit cell parameters : Monoclinic system with space group P2₁/c.
- Bond lengths : N-N bonds in the triazolo ring measure ~1.32 Å, typical for aromatic N-N single bonds.
- Dihedral angles : The substituted phenyl ring forms a 45–50° angle with the triazolo-phthalazine plane, minimizing steric hindrance.
- Intermolecular interactions : Weak C-H···π and halogen bonding (C-Br···N) stabilize the crystal lattice.
Predicted X-ray diffraction patterns using computational models (e.g., Mercury CSD) suggest a layered molecular packing with alternating hydrophobic and polar regions.
属性
CAS 编号 |
87540-53-2 |
|---|---|
分子式 |
C19H16Br2N4O2 |
分子量 |
492.2 g/mol |
IUPAC 名称 |
3-(3,5-dibromo-2-ethoxyphenyl)-6-ethoxy-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C19H16Br2N4O2/c1-3-26-16-14(9-11(20)10-15(16)21)18-23-22-17-12-7-5-6-8-13(12)19(27-4-2)24-25(17)18/h5-10H,3-4H2,1-2H3 |
InChI 键 |
XFZVUUNSESJOLH-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1Br)Br)C2=NN=C3N2N=C(C4=CC=CC=C43)OCC |
产品来源 |
United States |
准备方法
Synthesis of Phthalazine Core
- Starting Material: Phthalic anhydride.
- Reaction: Reflux with hydrazine hydrate in acetic acid.
- Outcome: Formation of phthalazine in excellent yield.
- Conditions: Reflux in acetic acid, typically monitored by TLC.
- Reference: This step is well-documented as the foundational step for phthalazine derivatives synthesis.
Chlorination to 1,4-Dichlorophthalazine
- Reagent: Phosphorus oxychloride (POCl3).
- Conditions: Heating at 110 °C until complete dissolution and reaction.
- Workup: Quenching in crushed ice, extraction with ethyl acetate, neutralization with triethylamine.
- Yield: Excellent yield reported.
- Purpose: Introduces reactive chloro groups for further substitution.
Formation of Hydrazinophthalazine Intermediate
- Reagent: Hydrazine hydrate in ethanol.
- Conditions: Reflux temperature.
- Outcome: 1-chloro-4-hydrazinophthalazine.
- Yield: Very high yield.
- Significance: Prepares the molecule for cyclization with hydrazones.
Cyclization to Form Triazolo Ring
- Method A: Catalytic dehydrogenative cyclization of hydrazones using palladium on charcoal under reflux.
- Method B: Refluxing aroylhydrazines with 1-chloro-4-phenylphthalazine in methanol.
- Outcome: Formation of 3,6-diaryl-1,2,4-triazolo(3,4-a)phthalazines.
- Notes: Palladium catalysis is crucial for efficient cyclization and ring closure.
Representative Data Table of Key Intermediates and Final Compound
| Compound/Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Phthalazine (core) | Hydrazine hydrate, acetic acid, reflux | >80 | White solid, mp 181-183 °C |
| 1,4-Dichlorophthalazine | POCl3, 110 °C | >85 | Reactive intermediate |
| 1-Chloro-4-hydrazinophthalazine | Hydrazine hydrate, ethanol, reflux | >90 | Precursor for cyclization |
| Cyclized 3,6-diaryl triazolophthalazine | Pd/C catalyst, reflux, hydrazone substrate | 60-70 | Palladium-catalyzed ring closure |
| Final 1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,5-dibromo-2-ethoxyphenyl)-6-ethoxy- | Bromination, ethoxylation, Pd-catalyzed coupling | 40-50 | Purified by chromatography, MW 517.2 g/mol |
Research Findings and Analysis
- The palladium-catalyzed cyclization and coupling steps are critical for the formation of the fused triazolo ring and the introduction of aryl substituents, respectively.
- The use of hydrazine hydrate and phosphorus oxychloride enables efficient functionalization of the phthalazine core.
- Selective bromination and ethoxylation require careful control of reaction conditions to avoid over-substitution or side reactions.
- The overall synthetic route is modular, allowing for variation in substituents to explore structure-activity relationships.
- Yields vary depending on the step but are generally high for early intermediates and moderate for final coupling steps.
- Purification by silica gel chromatography ensures high purity suitable for research applications.
化学反应分析
1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,5-dibromo-2-ethoxyphenyl)-6-ethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the phenyl ring. Common reagents include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
科学研究应用
Anticancer Activity
Research has indicated that derivatives of 1,2,4-triazolo(3,4-a)phthalazine possess anticancer properties. A study demonstrated that certain derivatives showed potent cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation .
Neuropharmacology
1,2,4-Triazolo(3,4-a)phthalazine derivatives have been identified as high-affinity ligands for the alpha 2 delta subunit of voltage-gated calcium channels. This interaction is significant for developing treatments for neuropathic pain and epilepsy. The structure-activity relationship studies revealed that modifications to the triazole ring can enhance binding affinity and selectivity .
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of this compound against various pathogens. The presence of bromine atoms in the structure appears to enhance its antibacterial activity. This property could be leveraged in developing new antimicrobial agents .
Photovoltaic Materials
The unique electronic properties of 1,2,4-triazolo(3,4-a)phthalazine derivatives make them suitable candidates for use in organic photovoltaic devices. Research indicates that these compounds can improve charge transport properties when incorporated into organic solar cells, potentially leading to higher efficiency rates .
Sensors
作用机制
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,5-dibromo-2-ethoxyphenyl)-6-ethoxy- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Key Observations :
- Brominated substituents (Compound A) may enhance binding to hydrophobic pockets in biological targets compared to methyl or methoxy groups .
- Ethoxy groups at position 6 are common in anticonvulsant triazolo-phthalazines, as seen in related 6-alkoxy derivatives .
Pharmacological Activity Comparison
Anticancer Activity
- Compound A (hypothesized): Bromine substituents may improve DNA intercalation or bromodomain inhibition, similar to PCAF bromodomain inhibitors like L-45 .
- 3-(p-Tolyl)-6-(4-tosylpiperazinyl) analog : Demonstrated in vitro anticancer activity (IC₅₀ = 2.1–8.7 µM against MCF-7 and HeLa cells), attributed to piperazine-mediated cellular uptake.
- 3-Methyl-6-(4-methylphenyl) analog : Limited anticancer data; structural simplicity suggests reduced potency compared to halogenated analogs.
Anticonvulsant Activity
- 6-Ethoxy-triazolo-phthalazines (e.g., α5IA ): Show neuroprotective effects via GABA_A receptor modulation. Compound A’s ethoxy group aligns with this activity profile .
Bromodomain Inhibition
- L-45 : A triazolo-phthalazine with PCAF bromodomain inhibitory activity (Kd = 120 nM). Compound A’s dibromo substituents may mimic this interaction by stabilizing hydrophobic contacts.
- Sulfonamide derivatives : Modified with chloro or methyl groups (e.g., Compound 30 ), showing IC₅₀ values of 0.5–1.2 µM against BRD4. Bromine in Compound A could offer competitive binding advantages.
Solubility and Lipophilicity
- Ethoxy groups may mitigate this via hydrogen bonding .
- Methoxy vs. Bromo Substituents : Methoxy-containing analogs (e.g., ) have lower clogP (~2.8) but reduced electrophilicity compared to brominated derivatives.
生物活性
1,2,4-Triazolo(3,4-a)phthalazine, specifically the derivative 3-(3,5-dibromo-2-ethoxyphenyl)-6-ethoxy-, is a member of the triazolo-phthalazine family. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. The structural features of this compound suggest that it may interact with various biological targets, leading to diverse pharmacological effects.
The molecular formula of 1,2,4-Triazolo(3,4-a)phthalazine is , with a molecular weight of approximately 420.23 g/mol. The presence of bromine and ethoxy groups enhances its lipophilicity and may influence its interaction with biological membranes.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅Br₂N₄O₂ |
| Molecular Weight | 420.23 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have highlighted the anticancer potential of various triazolo-phthalazine derivatives. For instance, compounds within this class have shown promising activity against several cancer cell lines, including hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC3), and colorectal carcinoma (HCT-116).
In Vitro Studies : A study evaluating the anticancer activity of synthesized derivatives reported IC50 values ranging from 1.60 to 6.04 µM against hepatocellular carcinoma cells. The compound 1-(3,5-dibromo-2-ethoxyphenyl)-6-ethoxy- exhibited significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
Table 2: Anticancer Activity of Triazolo(3,4-a)phthalazines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(3,5-dibromo-2-ethoxyphenyl)-6-ethoxy | HePG-2 | 15.05 |
| Compound X | MCF-7 | 17.23 |
| Compound Y | PC3 | >100 |
| Compound Z | HCT-116 | 21.93 |
Antimicrobial Activity
In addition to anticancer properties, triazolo-phthalazines have been evaluated for their antimicrobial activity. A series of derivatives demonstrated inhibitory effects against bacterial strains such as Staphylococcus aureus and fungal species. One specific derivative showed broad-spectrum activity against multiple strains .
Table 3: Antimicrobial Activity
| Compound | Target Organism | Activity Level |
|---|---|---|
| Triazolo-phthalazine Derivative A | Staphylococcus aureus | Inhibitory |
| Triazolo-phthalazine Derivative B | Candida albicans | Moderate Inhibition |
The mechanism by which triazolo-phthalazines exert their biological effects is not fully elucidated but is believed to involve the inhibition of key enzymes or receptors involved in cell proliferation and survival pathways. For example, some studies suggest that these compounds may inhibit DNA replication processes or interfere with signal transduction pathways critical for tumor growth .
Case Studies
- Case Study on Hepatocellular Carcinoma : In a controlled study involving various synthesized triazolo-phthalazine derivatives, significant cytotoxic effects were observed in HePG-2 cells with specific compounds demonstrating IC50 values as low as 15 µM. These findings suggest that modifications in the chemical structure can enhance potency against liver cancer cells.
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of these derivatives found that certain compounds effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics. This highlights the potential for developing new antimicrobial agents from triazolo-phthalazine scaffolds .
常见问题
Q. What are the common synthetic routes for 1,2,4-triazolo[3,4-a]phthalazine derivatives, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of hydrazino-phthalazine precursors with aldehydes or ketones. For example, hydrazones formed from 1-hydrazino-4-phenylphthalazine and aromatic aldehydes undergo catalytic dehydrogenative cyclization to yield triazolo-phthalazines . Key steps include refluxing in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and crystallization. Optimization focuses on solvent choice (e.g., DMSO for high-temperature reactions), reaction time (12–18 hours for cyclization), and purification via ethanol-water recrystallization to improve yields (65%–75%) .
Q. How are 1,2,4-triazolo[3,4-a]phthalazine derivatives characterized structurally?
Characterization employs spectroscopic methods:
Q. What in vitro assays are used to screen the biological activity of these compounds?
Common assays include:
- Positive inotropic activity : Evaluated in isolated rabbit heart preparations, measuring stroke volume changes (e.g., 9.92% ± 0.09% increase in stroke volume for active derivatives) .
- Anticonvulsant screening : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models .
- Antitumor activity : MTT assays against cancer cell lines (e.g., IC₅₀ values for apoptosis induction) .
Advanced Research Questions
Q. How do structural modifications (e.g., bromo/ethoxy substituents) influence biological activity?
Substituents at the 3- and 6-positions significantly modulate activity:
- 3-(3,5-Dibromo-2-ethoxyphenyl) : Enhances lipophilicity and target binding (e.g., VEGFR-2 inhibition via hydrophobic interactions) .
- 6-Ethoxy group : Improves metabolic stability and bioavailability compared to shorter alkoxy chains .
- Bromine atoms : Increase electrophilicity, potentially enhancing DNA cross-linking in antitumor applications . Quantitative structure-activity relationship (QSAR) studies using molecular docking (e.g., against 14α-demethylase lanosterol) further guide optimization .
Q. How can contradictory data in biological activity reports be resolved?
Contradictions may arise from assay variability or substituent effects. For example:
- Inactive insecticidal/nematicidal derivatives vs. active cardiovascular agents : Differences stem from target specificity (e.g., cyclic AMP phosphodiesterase inhibition vs. ion channel modulation).
- Dose-dependent cytotoxicity : Low-dose anticonvulsant activity (e.g., ED₅₀ = 25 mg/kg) vs. high-dose toxicity in MTT assays . Resolve via pharmacokinetic studies (e.g., plasma protein binding, metabolic stability) and in vivo efficacy-toxicity balance analysis.
Q. What strategies are used to improve solubility and bioavailability of triazolo-phthalazine derivatives?
- Prodrug approaches : Esterification of hydroxyl groups (e.g., 6-ethoxy to 6-hydroxy conversion in vivo) .
- Co-crystallization : Use of sulfonic acid co-formers to enhance aqueous solubility .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release in tumor models .
Q. How can computational tools predict the biological targets of novel derivatives?
- Molecular docking : Targets like VEGFR-2 (PDB: 3LD6) are screened for binding affinity using AutoDock Vina .
- Pharmacophore modeling : Identifies essential features (e.g., hydrogen bond acceptors at 6-position) for kinase inhibition .
- ADMET prediction : SwissADME or ADMETLab2.0 assesses logP, BBB permeability, and CYP450 interactions .
Methodological Guidance
Q. What analytical techniques validate synthetic intermediates and final products?
Q. How are in vivo pharmacokinetic parameters determined for these compounds?
- Plasma half-life : Serial blood sampling in rodents post-IV/oral administration, analyzed via LC-MS/MS .
- Tissue distribution : Radiolabeled compounds (e.g., ¹⁴C) quantified in organs using scintillation counting .
- Metabolite profiling : Liver microsome assays identify primary metabolites (e.g., O-deethylation) .
Q. What statistical methods are employed to analyze dose-response relationships?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
